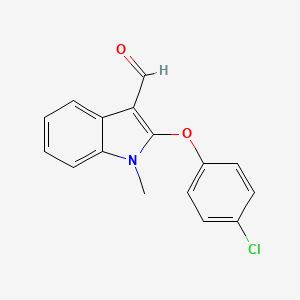
2-(4-氯苯氧基)-1-甲基-1H-吲哚-3-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(4-chlorophenoxy)-1-methyl-1H-indole-3-carbaldehyde" is a chemically synthesized molecule that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of biological activities and are of significant interest in medicinal chemistry. The structure of the compound suggests that it contains a chlorophenoxy group attached to the indole core at the second position and a carbaldehyde group at the third position.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, a flexible synthesis of 2,3-disubstituted indoles from aminobenzyl phosphonium salts has been reported, which involves the reaction with aromatic aldehydes to yield indoles in high yields . Although this method does not directly pertain to the synthesis of the compound , it provides insight into the synthetic strategies that can be employed for indole aldehydes. Another relevant synthesis method involves the preparation of indole-4-carboxaldehyde, which, while not the same as the target compound, shares the indole-3-carbaldehyde moiety . The synthesis of indole derivatives is a field of active research, with various methods being developed to introduce different substituents onto the indole scaffold .
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a pyrrole ring, forming the indole core. Substituents on the indole ring can significantly affect the molecule's electronic properties and reactivity. For example, the presence of a chloro substituent can activate the indole towards nucleophilic substitution reactions . The carbaldehyde group is a functional moiety that can participate in various chemical reactions, such as condensation to form Schiff bases . The molecular structure of indole derivatives has been elucidated using techniques like NMR spectroscopy and X-ray structural analysis .
Chemical Reactions Analysis
Indole derivatives can undergo a range of chemical reactions. For example, the reaction of 2-chloroindole-3-carbaldehyde with epihalogenohydrins can lead to the formation of oxazolo[3,2-a]indole skeletons, demonstrating the reactivity of the carbaldehyde group in cyclization reactions . Similarly, the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with triazole-thiols can afford new heterocyclic compounds through cyclization . These reactions highlight the versatility of indole carbaldehydes in synthesizing complex heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like "2-(4-chlorophenoxy)-1-methyl-1H-indole-3-carbaldehyde" are influenced by their molecular structure. The presence of electron-withdrawing groups such as chloro substituents can affect the compound's acidity, basicity, and overall reactivity. The carbaldehyde group is polar and can form hydrogen bonds, which may influence the compound's solubility and boiling point. The exact physical properties of the compound would require experimental determination or computational modeling for accurate description.
科学研究应用
环境影响和生物降解
氯酚和环境污染:与 2-(4-氯苯氧基)-1-甲基-1H-吲哚-3-甲醛相关的化合物氯酚的环境影响已得到广泛研究,特别是在水生环境中。它们对水生生物表现出中等到高毒性,并且在缺乏能够生物降解这些化合物的适应性微生物的环境中具有相当大的持久性。它们的存在以其产生的强烈感官效应而著称,显着影响水质 (Krijgsheld & Gen, 1986)。
除草剂的生物降解和环境归宿:对与主题化合物密切相关的氯苯氧基除草剂的研究表明了它们在农业环境中的行为及其微生物生物降解。这些除草剂广泛应用于各种农作物中,以控制杂草。然而,它们的滥用会导致环境破坏,突显了微生物过程在减轻污染和保护公众健康方面的重要性 (Magnoli et al., 2020)。
毒性和环境安全性
水生生物的毒性机制:与 2-(4-氯苯氧基)-1-甲基-1H-吲哚-3-甲醛结构相似的氯酚已被证明对鱼类产生毒性作用,突出了所涉及的关键机制。这些包括氧化应激、免疫系统破坏、内分泌功能干扰以及在不同浓度下的潜在致癌性。该研究强调了了解直接和间接毒性机制(包括表观遗传修饰)以更好地掌握这些化合物对环境的影响的重要性 (Ge et al., 2017)。
人类健康和生态系统影响:与 2-(4-氯苯氧基)-1-甲基-1H-吲哚-3-甲醛类似的除草剂的广泛应用引发了对人类健康和生态系统损害的担忧。研究表明,这些化学物质有可能对非目标生物造成致命影响,强调了环境监测和严格监管措施的重要性,以有效管理暴露风险 (Islam et al., 2017)。
属性
IUPAC Name |
2-(4-chlorophenoxy)-1-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-18-15-5-3-2-4-13(15)14(10-19)16(18)20-12-8-6-11(17)7-9-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRIPQAQAGKDQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1OC3=CC=C(C=C3)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-1-methyl-1H-indole-3-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

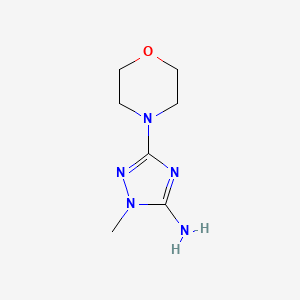
![4-[[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2511471.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide](/img/structure/B2511475.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2511476.png)
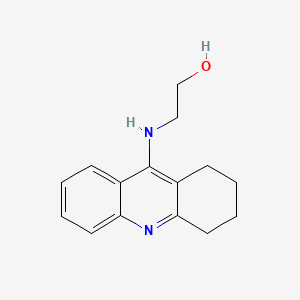
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2511483.png)
![1,2-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2511484.png)
![3-Fluorobicyclo[3.2.1]oct-3-en-2-one](/img/structure/B2511485.png)
![3-[(2-methylpyrimidin-4-yl)oxy]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B2511487.png)
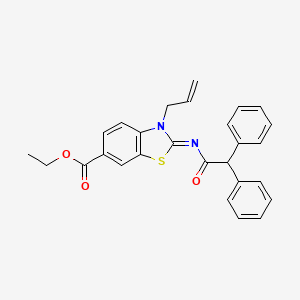
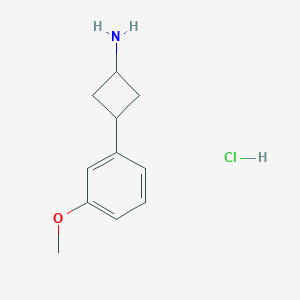
![N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]-1-cyclohexanecarboxamide](/img/structure/B2511490.png)
![2,6-difluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2511491.png)